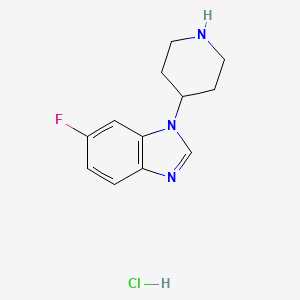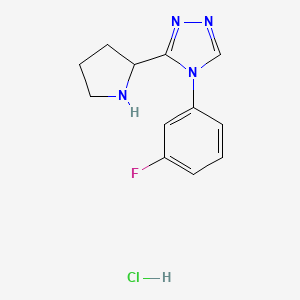
(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a cyclobutylmethyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclobutylmethyl halide in the presence of a base. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and subsequent formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the imidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazole ring or the cyclobutylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives or cyclobutylmethyl amines.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(1-Methylcyclobutyl)methanamine hydrochloride: Similar structure but with a methyl group instead of the imidazole ring.
(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness: (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride is unique due to the presence of both the cyclobutylmethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[1-(cyclobutylmethyl)imidazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c10-6-9-11-4-5-12(9)7-8-2-1-3-8;/h4-5,8H,1-3,6-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJVQPQITHJTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride](/img/structure/B8219536.png)
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride](/img/structure/B8219543.png)


![Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219563.png)

![Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219579.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219581.png)

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride](/img/structure/B8219598.png)

![1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride](/img/structure/B8219612.png)
